molecular formula C13H24N2O2 B2365554 tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate CAS No. 2173999-29-4

tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate

Cat. No.: B2365554
CAS No.: 2173999-29-4
M. Wt: 240.347
InChI Key: YUTLMPCHAWLGFL-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is characterized by its complex structure, which includes a tert-butyl group, a cyclopropyl group, and a piperazine ring. It is commonly used in chemical and pharmaceutical research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with cyclopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of cyclopropyl and tert-butyl groups on biological activity. It can serve as a model compound for investigating the interactions of piperazine derivatives with biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for the design of novel catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropyl and tert-butyl groups can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate is unique due to the presence of both cyclopropyl and tert-butyl groups, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-14-13(4,9-15)10-5-6-10/h10,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTLMPCHAWLGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)OC(C)(C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-29-4
Record name tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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